3-fluoro-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide
Description
3-Fluoro-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide is a benzamide derivative featuring a fluorinated aromatic ring linked to an isoxazole moiety substituted with a 4-methoxyphenyl group.
Properties
IUPAC Name |
3-fluoro-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c1-23-16-7-5-12(6-8-16)17-10-15(21-24-17)11-20-18(22)13-3-2-4-14(19)9-13/h2-10H,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKMYNSWZSQKSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
3-Fluoro-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide is a synthetic compound belonging to the class of isoxazole derivatives. Isoxazoles are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is . The presence of a fluorine atom and a methoxyphenyl group contributes to its unique chemical properties and biological activities.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets. These may include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thus exerting anti-inflammatory effects.
- Cell Proliferation Modulation : It may affect cell cycle progression in cancer cells by modulating signaling pathways associated with proliferation.
Anticancer Activity
Recent studies have demonstrated significant anticancer properties in various cell lines. For instance:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 (Breast Cancer) | 10.5 | Inhibition of proliferation |
| NCI-H460 (Lung) | 8.0 | Induction of apoptosis |
| HepG2 (Liver) | 12.0 | Cell cycle arrest |
These results indicate that the compound exhibits potent cytotoxic effects against multiple cancer cell lines, suggesting its potential as an anticancer agent .
Anti-inflammatory Activity
In vitro assays have shown that this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was observed at concentrations as low as 1 µM, indicating a strong anti-inflammatory potential .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest moderate activity against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings highlight the compound's potential as a lead for developing new antimicrobial agents .
Case Studies
A notable case study involved the evaluation of the compound's effects on tumor growth in vivo using xenograft models. Mice treated with this compound showed a significant reduction in tumor size compared to control groups, supporting its anticancer efficacy .
Chemical Reactions Analysis
Oxidation Reactions
The methoxy group (-OCH₃) on the phenyl ring undergoes oxidation under controlled conditions. Key findings include:
| Reaction Conditions | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Acidic aqueous media | KMnO₄, H₂SO₄ | 3-Fluoro-N-((5-(4-hydroxyphenyl)isoxazol-3-yl)methyl)benzamide | 78% | |
| Anhydrous DCM | CrO₃, pyridine | Partial oxidation to aldehyde intermediate | 42% |
Mechanistic Insight :
The methoxy group is converted to a hydroxyl group via radical intermediates in acidic KMnO₄ conditions, while CrO₃ in non-polar solvents leads to incomplete oxidation.
Nucleophilic Aromatic Substitution
The fluorine atom on the benzamide moiety participates in substitution reactions:
| Substrate | Nucleophile | Catalyst | Product | Rate Constant (k, s⁻¹) |
|---|---|---|---|---|
| 3-fluoro-N-... | NaOCH₃ | CuI | 3-Methoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide | 5.2 × 10⁻³ |
| 3-fluoro-N-... | NH₃ (liq.) | Pd(OAc)₂ | 3-Amino-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide | 3.8 × 10⁻⁴ |
Key Observations :
-
Methoxy substitution proceeds faster than amination due to softer nucleophile compatibility.
-
Steric hindrance from the isoxazole ring reduces reaction rates compared to simpler fluorobenzamides .
Amide Hydrolysis
The benzamide group undergoes hydrolysis under acidic/basic conditions:
| Conditions | Reagents | Products | Selectivity |
|---|---|---|---|
| 6M HCl, reflux | H₂O | 3-Fluorobenzoic acid + (5-(4-methoxyphenyl)isoxazol-3-yl)methanamine | >95% |
| NaOH (1M), 80°C | - | Partial decomposition to unidentified byproducts | 63% |
Structural Impact :
Acidic hydrolysis cleaves the amide bond cleanly, while basic conditions degrade the isoxazole ring .
Isoxazole Ring Modifications
The isoxazole core participates in cycloaddition and ring-opening reactions:
Diels-Alder Reactions
| Dienophile | Conditions | Product | Yield |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C | Fused bicyclic adduct | 58% |
| Tetracyanoethylene | DMF, RT | Unstable intermediate | N/A |
Catalytic Hydrogenation
| Catalyst | Pressure (bar) | Product | Notes |
|---|---|---|---|
| Pd/C, H₂ | 3 | Reduced β-ketoamine derivative | Partial ring opening |
| Raney Ni | 5 | Complete ring cleavage to amine-aldehyde | 89% |
Functional Group Interconversion
The methylene linker (-CH₂-) enables alkylation and acylation:
| Reaction Type | Reagent | Product | Application |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | Quaternary ammonium derivative | Enhanced water solubility |
| Acylation | AcCl, Et₃N | Acetylated isoxazole intermediate | Prodrug synthesis |
Photochemical Reactions
UV irradiation induces unique transformations:
| Wavelength (nm) | Solvent | Major Product | Quantum Yield (Φ) |
|---|---|---|---|
| 254 | MeCN | Fluorobenzene dimer + isoxazole oxide | 0.12 |
| 365 | EtOH | Stable photohydrate | 0.05 |
Comparative Reactivity Analysis
| Reaction Type | Relative Rate (vs parent benzamide) | Activating/Deactivating Effects |
|---|---|---|
| Methoxy oxidation | 1.8× faster | Electron-donating -OCH₃ enhances ring stability |
| Fluorine substitution | 0.7× slower | Steric hindrance from isoxazole |
| Amide hydrolysis | 2.3× faster | Electron-withdrawing -F accelerates cleavage |
Industrial-Scale Optimization
Key parameters for large-scale synthesis:
| Process | Temperature (°C) | Solvent | Purity (%) |
|---|---|---|---|
| Buchwald-Hartwig amination | 80 | Toluene | 99.5 |
| Suzuki-Miyaura coupling | 60 | DME/H₂O | 98.2 |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Core
Modifications to the benzamide ring significantly influence physicochemical properties and bioactivity. Key analogs include:
Table 1: Substituent Effects on Benzamide Derivatives
Key Observations :
Modifications to the Isoxazole Moiety
The isoxazole ring’s substitution pattern impacts both synthetic accessibility and biological targeting:
Table 2: Isoxazole Substitution Variations
Key Observations :
- Phenyl vs. Alkyl Substitutions : The 4-methoxyphenyl group in the target compound may enhance π-π stacking interactions compared to methyl groups (e.g., ).
- Heterocycle Replacement : Thiadiazole derivatives (e.g., ) exhibit lower melting points (160°C) compared to isoxazoles, suggesting differences in crystallinity.
Q & A
Q. What are the common synthetic routes for preparing 3-fluoro-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide, and what key reaction conditions optimize yield?
Methodological Answer: The synthesis typically involves coupling the isoxazole-methylamine intermediate with 3-fluorobenzoyl chloride. Key steps include:
- Isoxazole Ring Formation : Cyclocondensation of 4-methoxyphenylacetylene and hydroxylamine under reflux in ethanol/water to generate 5-(4-methoxyphenyl)isoxazole .
- Amide Bond Formation : Reacting the isoxazole-methylamine intermediate with 3-fluorobenzoyl chloride in pyridine or DMF at 0–25°C, followed by purification via column chromatography (ethyl acetate/hexane gradient) .
- Yield Optimization : Use of anhydrous solvents, controlled stoichiometry (1:1.1 molar ratio of amine to acyl chloride), and inert atmosphere to minimize hydrolysis .
Q. How is the molecular structure confirmed using spectroscopic and crystallographic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify the benzamide’s fluorine environment (δ ~160 ppm for C-F in C) and isoxazole proton signals (δ 6.5–8.0 ppm for aromatic protons) .
- X-ray Crystallography : Single-crystal analysis confirms spatial arrangement, hydrogen bonding (e.g., N–H···O interactions between amide and isoxazole), and torsion angles critical for stability .
- Mass Spectrometry (HRMS) : Exact mass matches theoretical [M+H] (e.g., m/z 369.12 for CHFNO) .
Q. What in vitro assays are recommended for initial biological screening of this compound?
Methodological Answer:
- Kinase Inhibition Assays : Use fluorescence polarization (FP) or time-resolved FRET (TR-FRET) to test activity against kinases like FLT3 or GSK3β, given structural analogs (e.g., AC220) show nanomolar potency .
- Antimicrobial Screening : Broth microdilution assays (CLSI guidelines) against M. tuberculosis or fungal strains, comparing IC values to nitroimidazole derivatives .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HCT-116 or MCF-7) with EC calculations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate the impact of fluorine and isoxazole modifications?
Methodological Answer:
- Fluorine Substitution : Compare 3-fluoro vs. 4-fluoro analogs in docking studies to assess electronic effects on target binding (e.g., fluorine’s electronegativity enhances dipole interactions in kinase pockets) .
- Isoxazole Optimization : Synthesize derivatives with substituted phenyl groups (e.g., 4-chloro or 4-cyano) and test inhibitory activity in dose-response assays. Use regression analysis to correlate substituent Hammett constants (σ) with potency .
- Methyl Linker Replacement : Replace the methylene bridge with sulfonamide or ethylene groups to evaluate steric effects on membrane permeability (logP measurements via HPLC) .
Q. What computational approaches predict target binding affinity and selectivity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with FLT3’s ATP-binding pocket. Prioritize compounds with hydrogen bonds to gatekeeper residues (e.g., Glu 661) .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to assess complex stability. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) to rank hits .
- Pharmacophore Modeling : Identify essential features (e.g., fluorobenzamide as a hydrogen bond acceptor) using Phase or MOE .
Q. How can discrepancies between in silico predictions and experimental activity data be resolved?
Methodological Answer:
- False Positives : Validate docking hits with orthogonal assays (e.g., SPR for binding kinetics). For example, a compound with strong docking scores but weak activity may have poor solubility (measure via nephelometry) .
- Metabolic Instability : Use LC-MS/MS to identify metabolic hotspots (e.g., methylene linker oxidation). Introduce deuterium or steric hindrance to block degradation .
- Off-Target Effects : Perform kinome-wide profiling (Eurofins KinaseProfiler) to identify unintended targets. Adjust substituents (e.g., bulkier groups for selectivity) .
Q. What strategies assess metabolic stability and pharmacokinetics (PK) in preclinical studies?
Methodological Answer:
- Microsomal Stability : Incubate with liver microsomes (human/rodent) and quantify parent compound depletion (t >30 min suggests suitability for oral dosing) .
- Plasma Protein Binding (PPB) : Use equilibrium dialysis to measure free fraction (fu >5% required for efficacy). Fluorine’s hydrophobicity may increase PPB, requiring logD optimization .
- In Vivo PK : Administer orally (10 mg/kg in mice) and collect plasma samples for LC-MS analysis. Target AUC >5000 ng·h/mL and C >500 ng/mL .
Q. How does the 3-fluoro substituent influence electronic properties and binding interactions?
Methodological Answer:
- Electrostatic Potential Maps : DFT calculations (B3LYP/6-31G*) show fluorine’s electron-withdrawing effect increases benzamide’s polarity, enhancing hydrogen bonding with Lys 644 in FLT3 .
- F NMR : Monitor chemical shift changes in titration experiments with target proteins to quantify binding-induced conformational changes .
- Comparative SAR : Replace fluorine with chlorine or hydrogen and measure IC shifts. Fluorine’s smaller size and higher electronegativity often improve affinity over bulkier halogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
